Benzyl orange

Catalog No.
S993287
CAS No.
36402-77-4
M.F
C19H16N3NaO3S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl orange

CAS Number

36402-77-4

Product Name

Benzyl orange

IUPAC Name

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate

Molecular Formula

C19H16N3NaO3S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1

InChI Key

JGCBNZLRTUKUAQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Benzyl orange is a synthetic dye with the chemical formula C₁₉H₁₆N₃NaO₃S and a molecular weight of 389.40 g/mol . It is characterized as a sulfonated azo dye, typically appearing as an orange powder or solid at room temperature. The compound is soluble in water and exhibits distinct color properties that make it useful in various analytical applications.

Acid-Base Indicator

The primary application of benzyl orange lies in its ability to change color based on the acidity (pH) of a solution. It exhibits a distinct color change from red in acidic environments (pH below 3.1) to bright orange in neutral environments (pH between 3.1 and 4.4), and finally to yellow in alkaline environments (pH above 4.4). This property makes it a valuable tool for researchers to monitor and track pH changes during various scientific experiments.

For instance, benzyl orange can be used to determine the endpoint of acid-base titrations, a technique for measuring the concentration of an unknown acid or base. By observing the color shift of the solution containing benzyl orange as the indicator, researchers can identify the point at which the acid and base have completely neutralized each other.

Metal Ion Complexation

Benzyl orange can also form complexes with certain metal ions, leading to a change in its color or absorption spectrum. This property allows researchers to utilize benzyl orange for the qualitative or quantitative detection of specific metal ions in a solution.

For example, research suggests that benzyl orange can form complexes with metal ions like calcium (Ca2+), magnesium (Mg2+), and barium (Ba2+), resulting in a color shift. This characteristic can be exploited in analytical techniques to identify the presence of these metal ions in a sample.

Other Applications

Beyond its use as a pH indicator and metal ion complexation agent, benzyl orange finds applications in other scientific research areas:

  • Cell viability assays: Benzyl orange can be employed in assays to assess cell viability. When combined with a complementary dye, such as trypan blue, it can differentiate between live and dead cells based on their membrane permeability [].
  • Biopolymer interactions: Research suggests that benzyl orange can interact with specific biopolymers like DNA and RNA, potentially allowing its use in studies investigating biopolymer conformation and interactions.
, including:

  • Azo Coupling Reactions: Benzyl orange can undergo azo coupling with various aromatic amines to form new azo compounds.
  • Hydrodebenzylation: This reaction involves the removal of benzyl groups from compounds using catalytic systems, showcasing benzyl orange's role as a protecting group in organic synthesis .
  • Spectrophotometric Reactions: Benzyl orange has been used in spectrophotometric assays to investigate interactions with various pharmaceuticals, such as metoprolol .

Benzyl orange exhibits bioactive properties that have garnered interest in pharmacological studies. It has been investigated for its potential use in drug assays due to its ability to form stable complexes with certain medications. Additionally, it has shown antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent .

The synthesis of benzyl orange typically involves the following methods:

  • Azo Coupling Method: This method combines diazonium salts with phenolic compounds under acidic conditions to produce the azo dye.
  • Reduction Reactions: Benzyl orange can be synthesized through reduction reactions involving nitro compounds and subsequent coupling with benzyl alcohols or other aromatic substrates .

Benzyl orange finds applications in multiple domains:

  • Analytical Chemistry: It is used as a pH indicator due to its color change properties in different pH environments.
  • Dye Industry: Benzyl orange serves as a dye for textiles and other materials.
  • Biological Assays: Its bioactive properties make it suitable for use in pharmaceutical assays and microbiological studies .

Research has demonstrated that benzyl orange interacts with various biological molecules. For instance, studies involving its reaction with metoprolol have highlighted its utility in spectrophotometric assays. Furthermore, investigations into its interactions with proteins and enzymes suggest potential applications in drug delivery systems and biosensing technologies .

Benzyl orange shares similarities with several other azo dyes and compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl OrangeC₁₄H₁₅N₃NaO₃SCommonly used as a pH indicator; changes color at pH 3.1 to 4.4.
Orange IIC₁₄H₁₀N₂NaO₃SUsed primarily in food coloring; less soluble than benzyl orange.
Sudan IIIC₂₂H₂₃N₃OLipophilic dye used for staining lipids; not water-soluble like benzyl orange.

Uniqueness of Benzyl Orange

Benzyl orange stands out due to its specific solubility characteristics and its application as both an indicator and a bioactive compound. Unlike some similar dyes that are primarily used for coloring purposes, benzyl orange's role in biological assays adds a unique dimension to its utility.

Benzyl orange, chemically known as sodium 4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate, exists as a solid crystalline powder at room temperature (20°C) [1] [2]. The compound manifests as orange to brown powder or crystals [1], displaying characteristic azo dye coloration. The molecular structure consists of an azo linkage (-N=N-) connecting two aromatic ring systems, with one ring containing a benzylamino substituent and the other bearing a sulfonate group [3] [2].

The compound has two primary commercial forms distinguished by their counterions: the sodium salt form (CAS: 36402-77-4) with molecular formula C₁₉H₁₆N₃NaO₃S and the potassium salt form (CAS: 589-02-6) with molecular formula C₁₉H₁₆KN₃O₃S [4] [5]. The sodium salt variant exhibits a molecular weight of 389.40 g/mol [1] [3] [2], while the potassium salt displays a molecular weight of 405.51 g/mol [4] [5].

Solubility Profile and Solution Behavior

Benzyl orange demonstrates excellent water solubility [1] [6], a characteristic that renders it particularly valuable for aqueous analytical applications. The high solubility stems from the presence of the ionic sulfonate group (-SO₃⁻) which facilitates strong electrostatic interactions with water molecules [8]. This hydrophilic behavior enables the formation of stable, homogeneous aqueous solutions suitable for pH indication and analytical procedures [8].

The compound exhibits limited solubility in organic solvents, particularly in non-polar systems, which aligns with its ionic nature and the presence of polar functional groups [1]. This selective solubility pattern makes benzyl orange particularly suitable for aqueous-based analytical applications while minimizing interference from organic contaminants.

Solvent TypeSolubilityApplication
WaterHighly soluble [1] [6]pH indication, titrations
Polar organic solventsLimited data availableSpecialized applications
Non-polar solventsPoor solubilityNot recommended

pH-Dependent Color Transitions

Acidic Environment Color Properties (pH < 3.1)

In strongly acidic conditions with pH values below 3.1, benzyl orange exhibits a distinct red coloration [1] [9]. This color manifestation results from the protonation of the azo nitrogen atoms, which alters the electronic conjugation system and shifts the absorption maximum toward shorter wavelengths [9] [10]. The protonated form demonstrates enhanced stability in acidic media, making it an effective indicator for strong acid-base titrations [9].

The transition interval specifically begins at pH 1.9, where the compound starts its color change from red toward the intermediate reddish-yellow phase [1] [11]. This precise pH sensitivity makes benzyl orange particularly valuable for applications requiring detection of strong acidity levels.

Neutral Environment Color Properties (pH 3.1-4.4)

Within the transition range of pH 3.1 to 4.4, benzyl orange displays a reddish-yellow coloration [1] [9]. This intermediate color represents a equilibrium mixture of the protonated (red) and deprotonated (yellow) forms of the molecule [9]. The transition occurs gradually across this pH range, providing visual indication of solution acidity changes.

The transition interval spans from pH 1.9 to 3.3 according to technical specifications [1], though some sources report the broader range of 3.1 to 4.4 [9]. This slight variation may reflect different measurement conditions or purity specifications of the indicator preparations.

Alkaline Environment Color Properties (pH > 4.4)

In alkaline conditions exceeding pH 4.4, benzyl orange exhibits a yellow coloration [9] [12]. This color change results from complete deprotonation of the indicator molecule, creating an anionic form with altered electronic structure and corresponding shift in light absorption characteristics [9] [13]. The yellow form represents the stable alkaline state of the compound.

pH RangeColorChemical FormEnvironment
pH < 1.9Red [1]Fully protonatedStrongly acidic
pH 1.9-3.3Red to reddish-yellow [1]Transition mixtureAcidic
pH 3.1-4.4Reddish-yellow [9]Mixed formsNeutral transition
pH > 4.4Yellow [9] [12]DeprotonatedAlkaline

Thermal Properties and Stability

Benzyl orange demonstrates good thermal stability under standard laboratory conditions, with recommended storage at room temperature [1] [2]. However, optimal preservation requires storage in cool and dark environments below 15°C [1] [14] to maintain long-term stability and prevent degradation.

The compound exhibits stability characteristics typical of azo dyes, which can undergo thermal decomposition at elevated temperatures. While specific thermal decomposition temperatures for benzyl orange were not identified in the literature, related azo compounds typically maintain stability up to 200-300°C before significant degradation occurs [15]. The presence of the sulfonate group enhances thermal stability compared to non-ionic azo compounds.

Storage recommendations emphasize the importance of protecting from light exposure [1] [16] and maintaining dry conditions to prevent hydrolytic degradation. The crystalline form provides inherent stability, but prolonged exposure to elevated temperatures, intense light, or extreme pH conditions may lead to gradual decomposition.

Storage ParameterRecommendationRationale
TemperatureRoom temperature, preferably <15°C [1] [14]Prevents thermal degradation
Light exposureStore in dark conditions [1] [16]Prevents photodegradation
HumidityKeep dryPrevents hydrolytic breakdown
ContainerTightly sealedMaintains purity and prevents contamination

Light Absorption Characteristics

Benzyl orange exhibits strong light absorption in the visible spectrum, with maximum absorption wavelengths occurring between 432.0 to 438.0 nm in aqueous solution [1]. The optimal absorption maximum is reported at 435 nm [1], placing the compound in the blue-violet region of the electromagnetic spectrum. This absorption profile accounts for the characteristic orange appearance of the compound, as it preferentially absorbs complementary wavelengths.

The absorbance coefficient demonstrates significant intensity with a minimum value of 550 (E1%1cm) [1] measured in water at the maximum absorption wavelength. This high extinction coefficient indicates strong light-matter interaction and enables effective colorimetric detection even at relatively low concentrations.

The absorption characteristics vary with pH due to structural changes in the chromophore system. In acidic conditions, the protonated form exhibits different absorption properties compared to the alkaline deprotonated form, enabling its function as a pH indicator [9] [10]. The azo linkage (-N=N-) serves as the primary chromophore, with its electronic transitions responsible for the visible light absorption [10] [17].

Absorption ParameterValueMeasurement Conditions
Lambda max432.0-438.0 nm [1]Aqueous solution
Optimal wavelength435 nm [1]Water
Absorbance coefficientmin. 550 (E1%1cm) [1]432-438 nm range
Spectral regionVisible (blue-violet)Standard conditions
pH sensitivityVariable with pH [9]Transition range 1.9-3.3

Dates

Last modified: 08-16-2023

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